N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)12-13-25-19-11-10-18(24-21(26)17-8-6-5-7-9-17)14-20(19)28-15-23(3,4)22(25)27/h5-11,14,16H,12-13,15H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKORGWPGBCLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where the oxazepine intermediate reacts with benzoyl chloride in the presence of a base such as triethylamine.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or oxazepine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Core Structure Differences
- Ring Fusion Orientation : The target compound and BD630392 share a benzo[b] fused ring, whereas compounds 13 and 14 utilize a benzo[e] system. The benzo[b] fusion positions the benzene ring adjacent to the oxazepine oxygen, creating distinct electronic environments compared to benzo[e] derivatives.
- Conformational Flexibility : The 3,3-dimethyl groups in the target compound introduce rigidity, contrasting with the unsubstituted positions in BD630392 and the phenyl/oxetane substituents in compounds 13 and 14 .
Substituent Effects
Lipophilicity: The target’s isopentyl chain and benzamide group enhance lipophilicity (clogP ~3.5 estimated), favoring membrane permeability. BD630392 features a benzyl group and isoxazole, balancing hydrophobicity (clogP ~2.8) and hydrogen-bonding capacity.
Compound 14 achieved a 75% yield via Suzuki coupling, suggesting efficient aromatic functionalization. In contrast, compound 13 had a low 20% yield, possibly due to steric challenges with the oxetane group.
Steric and Electronic Profiles :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core. Critical steps include:
- Condensation reactions : Formation of the oxazepine ring via cyclization under acidic or basic conditions, often using reagents like triethylamine or potassium carbonate .
- Functionalization : Introduction of the isopentyl and benzamide moieties via nucleophilic substitution or amide coupling. For example, coupling benzoyl chloride derivatives to the oxazepine intermediate in dichloromethane or DMF .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure using H/C NMR (to verify substitution patterns) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, LogP) for this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, or phosphate-buffered saline (PBS) at 25°C, followed by UV-Vis quantification .
- LogP : Use reverse-phase HPLC with a C18 column and a methanol/water gradient, comparing retention times to standards with known LogP values .
- Thermal properties : Differential scanning calorimetry (DSC) for melting point determination and thermogravimetric analysis (TGA) for decomposition studies .
Q. What spectroscopic techniques are critical for structural validation?
- Answer :
- NMR : H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.8 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- IR Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm, oxazepine ring vibrations) .
- X-ray crystallography : Resolve absolute configuration and crystal packing, though single-crystal growth may require slow evaporation from acetonitrile .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC variability) be resolved in studies of this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopentyl with ethyl or benzyl groups) to assess structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference data across studies using standardized protocols (e.g., fixed cell viability assays like MTT vs. ATP-based luminescence) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. Modify vulnerable sites (e.g., methyl groups on the oxazepine ring) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; consider adding substituents like fluorine to reduce binding .
Q. How can computational modeling guide SAR studies for this compound?
- Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases or GPCRs). Focus on interactions between the benzamide moiety and hydrophobic pockets .
- QSAR models : Train models on IC data from analogs to prioritize substituents (e.g., electron-withdrawing groups on the benzamide enhance potency) .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks (e.g., hERG inhibition) .
Q. What experimental designs mitigate synthetic challenges (e.g., low yield in amide coupling)?
- Answer :
- Coupling reagents : Compare HATU, EDCI, or DCC with HOAt for efficiency. Optimize stoichiometry (1.2 equivalents of benzoyl chloride) .
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve reaction homogeneity .
- In-line analytics : Use ReactIR to monitor reaction progress and identify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
